4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where the chloro, bromo, and sulfonyl groups are introduced onto the benzene ring .Chemical Reactions Analysis
The compound could undergo various chemical reactions, including nucleophilic aromatic substitution reactions (where the halogens are replaced by nucleophiles) and reactions involving the sulfonyl group .Scientific Research Applications
- BDMC serves as a precursor in hydromethylation reactions. These reactions involve the addition of a hydrogen atom to an unsaturated carbon-carbon bond using a metal catalyst. BDMC can be used to synthesize complex organic molecules, including natural products and pharmaceutical intermediates .
- BDMC is involved in catalytic protodeboronation reactions. In these processes, pinacol boronic esters are converted into the corresponding hydrocarbon compounds. This method has been applied in the formal total synthesis of various alkaloids and natural products .
- BDMC acts as an internal standard for the quantification of carbamate pesticides in water samples. Solid-phase microextraction combined with gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) is used to analyze N-methyl carbamate pesticide residues in vegetables and grains .
- BDMC falls into the category of substituted benzene derivatives. Understanding its reactivity and behavior contributes to broader knowledge of aromatic compounds. Researchers investigate its electronic properties, stability, and reaction mechanisms .
Hydromethylation Reactions
Protodeboronation
Quantification of Carbamate Pesticides
Substituted Benzene Derivatives
properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3S/c1-9-8-15(10(2)7-14(9)17)22(19,20)21-13-5-11(3)16(18)12(4)6-13/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOVYJOFGSYIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate |
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